N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
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Overview
Description
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine ring is functionalized with bromophenyl and pyridinylmethyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine derivatives: Known for their antimalarial and antitumor activities.
N4-(Pyridin-3-ylmethyl)pyrimidine derivatives: Explored for their potential as caspase-1 inhibitors and SNSR4 antagonists.
Uniqueness
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine stands out due to its unique combination of bromophenyl and pyridinylmethyl groups, which confer specific biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5/c17-12-3-5-13(6-4-12)22-16-21-10-14(18)15(23-16)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVTURMXGRVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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